molecular formula C8H16N2 B3392224 1,1-Bis(cyclopropylmethyl)hydrazine CAS No. 88302-38-9

1,1-Bis(cyclopropylmethyl)hydrazine

Cat. No.: B3392224
CAS No.: 88302-38-9
M. Wt: 140.23 g/mol
InChI Key: LCTIAYALSHFPRK-UHFFFAOYSA-N
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Description

1,1-Bis(cyclopropylmethyl)hydrazine is a hydrazine derivative featuring two cyclopropylmethyl groups bonded to the central hydrazine backbone.

Properties

IUPAC Name

1,1-bis(cyclopropylmethyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-10(5-7-1-2-7)6-8-3-4-8/h7-8H,1-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTIAYALSHFPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(CC2CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80829115
Record name 1,1-Bis(cyclopropylmethyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80829115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88302-38-9
Record name 1,1-Bis(cyclopropylmethyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80829115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(cyclopropylmethyl)hydrazine typically involves the reaction of cyclopropylmethyl halides with hydrazine. One common method is the nucleophilic substitution reaction where cyclopropylmethyl chloride or bromide reacts with hydrazine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or tetrahydrofuran at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(cyclopropylmethyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.

    Reduction: Reduction reactions can lead to the formation of cyclopropylmethylamines.

    Substitution: Nucleophilic substitution reactions can occur at the hydrazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydrazones or azines.

    Reduction: Formation of cyclopropylmethylamines.

    Substitution: Formation of N-substituted hydrazines.

Scientific Research Applications

1,1-Bis(cyclopropylmethyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Bis(cyclopropylmethyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the cyclopropylmethyl groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
1,1-Bis(cyclopropylmethyl)hydrazine Two cyclopropylmethyl groups C₈H₁₆N₂ 140.23 Not explicitly listed Strained cyclopropane rings; potential for increased reactivity
1,1-Diisopropylhydrazine Two isopropyl groups C₆H₁₆N₂ 116.20 921-14-2 Branched alkyl groups; less steric strain
1,2-Diisopropylhydrazine Two isopropyl groups C₆H₁₆N₂ 116.20 3711-34-0 Structural isomer; differing N-substitution pattern
1,1-Bis(2-cyanoethyl)hydrazine Two cyanoethyl groups C₆H₁₀N₄ 138.17 Not provided Electron-withdrawing cyano groups; enhanced polarity

Key Observations :

  • Electronic Effects: Cyanoethyl groups withdraw electron density, polarizing the hydrazine backbone, whereas cyclopropylmethyl groups may offer a balance of electron donation and steric shielding .

Physicochemical Properties

Property This compound 1,1-Diisopropylhydrazine 1,1-Bis(2-cyanoethyl)hydrazine
Boiling Point Not reported ~150–160°C (estimated) Decomposes before boiling
Solubility Likely low in polar solvents Moderate in organic solvents High in polar solvents (e.g., DMF)
Stability Sensitive to oxidation Air-sensitive Stable under inert atmosphere

Notable Trends:

  • Solubility: Cyanoethyl derivatives exhibit higher polarity, enhancing solubility in polar solvents compared to alkyl-substituted hydrazines .
  • Stability : Cyclopropane rings may confer oxidative instability due to ring strain, whereas isopropyl groups offer better steric protection .

Functional Insights :

  • Pharmaceutical Potential: Cyclopropylmethyl hydrazine derivatives show promise in neuroprotection and oncology, likely due to their ability to modulate enzyme activity or DNA alkylation .
  • Industrial Use: Alkylhydrazines like 1,1-diisopropylhydrazine are utilized in propellant formulations, whereas cyanoethyl derivatives excel in metal ion sequestration .

Biological Activity

1,1-Bis(cyclopropylmethyl)hydrazine is a hydrazine derivative notable for its unique molecular structure, which consists of two cyclopropylmethyl groups attached to a hydrazine core. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its synthesis, biological activity, and potential applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropylmethyl halides with hydrazine hydrate. The general synthetic route includes:

  • Preparation of Cyclopropylmethyl Halide : Cyclopropylmethyl halides are prepared through standard organic synthesis methods.
  • Reaction with Hydrazine : The halide is reacted with hydrazine hydrate under controlled conditions to yield this compound.

This method allows for efficient formation while minimizing side reactions.

Case Studies and Findings

While direct studies on this compound are scarce, insights can be drawn from related compounds:

  • Hydrazide-Based Inhibitors : A study on hydrazide-containing HDAC inhibitors demonstrated low nanomolar potency against leukemia models. These compounds showed selectivity and reduced glucuronidation effects compared to traditional hydroxamic acid-based inhibitors .
  • Structure-Activity Relationship (SAR) : Research into SAR for hydrazides indicated that modifications in structure significantly impact biological efficacy. For instance, certain substituents enhanced HDAC inhibition and selectivity towards cancer cells .

Comparative Analysis

To better understand the potential of this compound, a comparison with similar compounds can be insightful.

Compound NameStructure TypeUnique Features
This compoundDisubstitutedDual cyclopropylmethyl substitution
CyclopropylmethylhydrazineMonosubstitutedContains one cyclopropylmethyl group
N,N-DimethylhydrazineDimethylatedExhibits different reactivity due to methyl groups
Bis(2-methylpropyl)hydrazineDisubstitutedFeatures larger alkyl substituents

The unique dual substitution of cyclopropylmethyl groups in this compound may confer distinctive reactivity patterns and biological activities compared to other hydrazines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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